Ethyl 2-chlorooxazole-5-carboxylate
Overview
Description
Ethyl 2-chlorooxazole-5-carboxylate is a chemical compound with the molecular formula C6H6ClNO3 and a molecular weight of 175.57 g/mol . It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chlorooxazole-5-carboxylate can be synthesized through various methods. One common method involves the reaction of ethyl oxazole-5-carboxylate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the oxazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl oxazole-5-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of oxazole-5-carboxylic acid derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products:
Substitution: Formation of various substituted oxazole derivatives.
Reduction: Formation of ethyl oxazole-5-carboxylate.
Oxidation: Formation of oxazole-5-carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-chlorooxazole-5-carboxylate has several applications in scientific research:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Medicinal Chemistry: The compound’s unique properties make it suitable for developing new drugs with potential therapeutic applications.
Material Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs).
Neuroprotective Agents: Studies have shown that derivatives of this compound exhibit neuroprotective properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
Anti-inflammatory Agents: The compound has been found to reduce the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells.
Mechanism of Action
The mechanism of action of ethyl 2-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorine atom at the 2-position and the ester group at the 5-position play crucial roles in its reactivity and biological activity . The oxazole ring’s aromatic nature allows for electron delocalization, which influences its interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 2-chlorooxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-methyloxazole-5-carboxylate: This compound has a methyl group at the 4-position, which affects its reactivity and applications.
2-Chlorooxazole-5-carboxylic acid: This compound lacks the ethyl ester group, resulting in different chemical properties and uses.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
This compound is unique due to its specific substitution pattern and the presence of both chlorine and ester functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-chloro-1,3-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLDTEIDAGWEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649994 | |
Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862599-47-1 | |
Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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